4-[Amino(phenyl)methyl]phenol
Overview
Description
4-[Amino(phenyl)methyl]phenol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is also known as 4-aminobenzylphenol or 4-(phenylamino)methyl)phenol. This compound has a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol.
Scientific Research Applications
Synthesis of Novel Fluorescent Sensor for Reactive Oxygen Species
- Summary of Application: The compound “4-[Amino(phenyl)methyl]phenol” can be used in the synthesis of a novel fluorescent sensor for reactive oxygen species .
- Methods of Application: The synthesis involves the use of sodium borohydride (NaBH4), a powerful reducing agent, for the reduction of different functional groups . The process does not affect reducible substituents such as nitro and chloride during the reduction process .
- Results or Outcomes: The resulting compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
Phenol Sensing
- Summary of Application: “4-[Amino(phenyl)methyl]phenol” can be used in the enzymatic determination of cholesterol .
- Methods of Application: The method involves the use of 4-aminoantipyrine and phenol in the presence of cholesterol hydrolase . This results in the production of hydrogen peroxide and cholest-4-en-3-one cholesterol .
- Results or Outcomes: The resulting chromogenic system is used in the enzymatic determination of cholesterol .
properties
IUPAC Name |
4-[amino(phenyl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13,15H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORXTEGDLMCGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407030 | |
Record name | 4-[amino(phenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Amino(phenyl)methyl]phenol | |
CAS RN |
81123-45-7 | |
Record name | 4-[amino(phenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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